REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([NH:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][C:26]([OH:28])=[O:27])=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.O[N:30]1[C:34](=[O:35])[CH2:33][CH2:32][C:31]1=[O:36].CC(C)N=C=NC(C)C>C1COCC1>[CH:10]1[C:11]2[CH:12]([CH2:14][O:15][C:16]([NH:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][N:30]3[C:34](=[O:35])[CH2:33][CH2:32][C:31]3=[O:36])=[O:27])=[O:17])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCCOCCOCC(=O)O
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(N=C=NC(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
leading to the precipitation of a white solid
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtrated through a PTFE membrane
|
Type
|
FILTRATION
|
Details
|
filter (0.2 μm)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
The crude product was redissolved in Et2O
|
Type
|
WASH
|
Details
|
The organic phase was washed with aq. NaHCO3 and 0.5 M aq. HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in CH2Cl2
|
Type
|
FILTRATION
|
Details
|
the solution was filtrated
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the crude product 39 (210 mg) was used in the synthesis of 40 without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCCOCCOCC(=O)ON1C(CCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |